molecular formula C4H9N5S B14329257 1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione CAS No. 98318-37-7

1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14329257
CAS No.: 98318-37-7
M. Wt: 159.22 g/mol
InChI Key: RUXHROARRBCTSD-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 1-aminopropan-2-ol with thiocyanate under specific conditions. The reaction is carried out in a solvent such as dimethylformamide at a temperature range of 25-30°C. Sodium azide is often used as a reagent to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

98318-37-7

Molecular Formula

C4H9N5S

Molecular Weight

159.22 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2H-tetrazole-5-thione

InChI

InChI=1S/C4H9N5S/c1-3(2-5)9-4(10)6-7-8-9/h3H,2,5H2,1H3,(H,6,8,10)

InChI Key

RUXHROARRBCTSD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C(=S)N=NN1

Origin of Product

United States

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